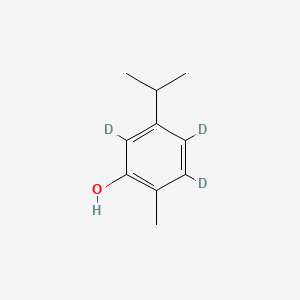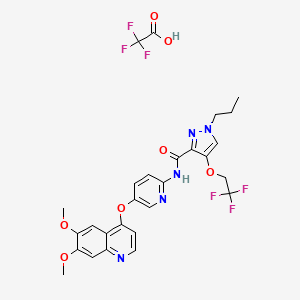
Adrixetinib (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adrixetinib (TFA) is a protein tyrosine kinase inhibitor with antineoplastic properties. It is currently under development for the treatment of various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, gastroesophageal junction carcinomas, metastatic hepatocellular carcinoma, non-small cell lung cancer, relapsed and refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematologic malignancies .
準備方法
Adrixetinib (TFA) is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. The industrial production methods for Adrixetinib (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Adrixetinib (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Adrixetinib (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.
Biology: It is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: It is being developed as a potential treatment for various types of cancer, including solid tumors and hematologic malignancies.
Industry: It is used in the development of new cancer therapies and in the production of pharmaceutical compounds
作用機序
Adrixetinib (TFA) exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Axl, Mer, and CSF1 receptor tyrosine kinases. These kinases play a crucial role in the regulation of cell growth, survival, and migration. By inhibiting their activity, Adrixetinib (TFA) disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the suppression of tumor growth .
類似化合物との比較
Adrixetinib (TFA) is unique in its ability to simultaneously inhibit multiple protein tyrosine kinases, including Axl, Mer, and CSF1 receptor tyrosine kinases. This multi-targeted approach enhances its therapeutic efficacy and reduces the likelihood of drug resistance. Similar compounds include:
R428: An Axl kinase inhibitor.
BMS-777607: A Mer kinase inhibitor.
Pexidartinib: A CSF1 receptor kinase inhibitor.
Compared to these compounds, Adrixetinib (TFA) offers a broader spectrum of activity and has shown promising results in preclinical and clinical studies .
特性
分子式 |
C27H25F6N5O7 |
|---|---|
分子量 |
645.5 g/mol |
IUPAC名 |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
InChIキー |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


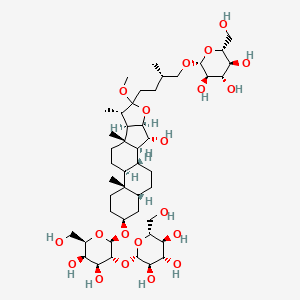
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
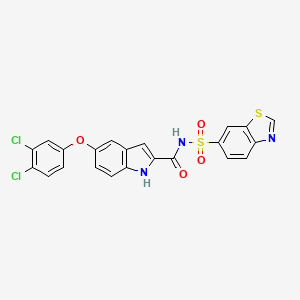
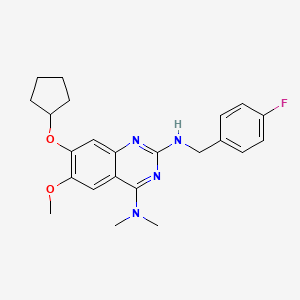
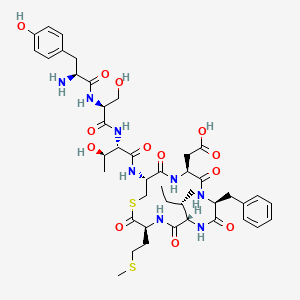
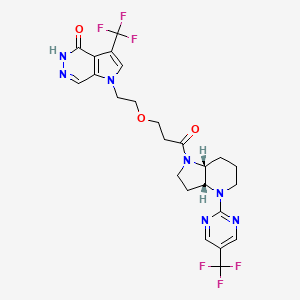
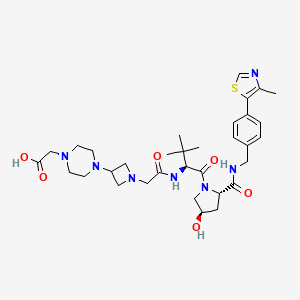
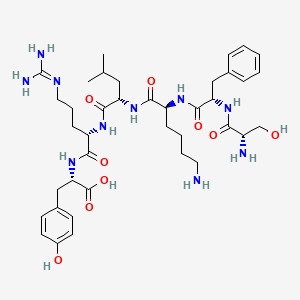
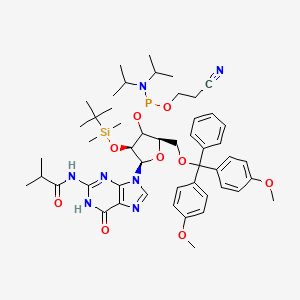
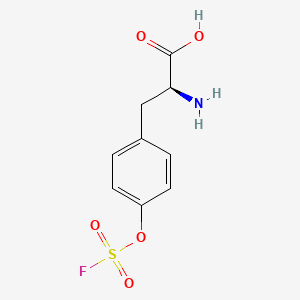

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
